molecular formula C19H15N3O3S B2956585 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-02-3

2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2956585
CAS No.: 638139-02-3
M. Wt: 365.41
InChI Key: PXONLGDQZGGYBF-UHFFFAOYSA-N
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Description

The compound 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core with distinct substituents:

  • Position 4: Thiophen-2-yl (electron-rich heteroaromatic ring).
  • Position 6: Furan-2-ylmethyl (oxygen-containing substituent).
  • Position 7: Methyl group.
  • Position 3: Carbonitrile moiety.

Properties

IUPAC Name

2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-11-8-14-17(19(23)22(11)10-12-4-2-6-24-12)16(15-5-3-7-26-15)13(9-20)18(21)25-14/h2-8,16H,10,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXONLGDQZGGYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Dosage Effects in Animal Models

The effects of different dosages of 2-amino-6-[(furan-2-yl)methyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile in animal models have not been reported. Similar compounds have been studied in animal models to understand their threshold effects, as well as any toxic or adverse effects at high doses.

Biological Activity

The compound 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and findings from diverse sources.

Molecular Characteristics

PropertyValue
Molecular FormulaC24H23N3O6
Molecular Weight449.5 g/mol
IUPAC Name2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
InChIInChI=1S/C24H23N3O6/c1-13-10...
InChI KeyQYOYLIUAPZIOKH-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties , making it a candidate for further investigation in the development of antimicrobial agents. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study: Antifungal Activity

In a study evaluating antifungal activity against various strains, the compound demonstrated effective inhibition with a Minimum Inhibitory Concentration (MIC) ranging from 12.5 µg/mL to 25 µg/mL , comparable to standard antifungal agents like miconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, showing promising results in inhibiting cancer cell proliferation and inducing apoptosis.

The anticancer activity is attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation. It has been shown to interact with specific molecular targets, leading to the activation of apoptotic pathways and cell cycle arrest .

Research Findings

A recent study reported that derivatives of this compound exhibited IC50 values as low as 1.55 μM against cancer cell lines, indicating a strong potential for therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of 2-amino derivatives often correlates with their structural features. Substituents on the furan and thiophene rings have been shown to enhance both antimicrobial and anticancer activities. For instance, the presence of electron-donating groups significantly improves the compound's efficacy .

Comparative Analysis with Similar Compounds

The biological activities of 2-amino derivatives can be compared with other heterocyclic compounds. Below is a comparison table highlighting key differences:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
2-amino-6-(furan-2-ylmethyl)-7-methyl...12.5 - 251.55
2-amino-4H-pyran derivativesVaries (generally lower)Varies (generally higher)
Polysubstituted 2-amino derivativesHigher MIC valuesLower IC50 values

Comparison with Similar Compounds

Substituent Variations at Position 4

Position 4 in pyrano[3,2-c]pyridine derivatives significantly influences electronic and steric properties. Key analogs include:

Compound Name Position 4 Substituent Key Properties Reference
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-phenethyl analog 2-Chlorophenyl Electron-withdrawing group; enhances stability via π-stacking interactions.
2-Amino-4-(4-nitrophenyl)-7-methyl-5-oxo-6-benzyl analog (3w) 4-Nitrophenyl Strong electron-withdrawing effect; IR: 2182 cm⁻¹ (CN), 1665 cm⁻¹ (C=O). Yield: 82%
2-Amino-4-(2-fluorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl analog 2-Fluorophenyl Moderate electron-withdrawing effect; enhances solubility via dimethylaminoethyl group.
Target Compound Thiophen-2-yl Electron-rich sulfur-containing ring; may improve binding to metalloenzymes or receptors.

Key Insight : Thiophen-2-yl at position 4 (target) introduces sulfur-based electronic effects, contrasting with halogenated or nitro-substituted analogs. This could modulate redox activity or interactions with biological targets.

Substituent Variations at Position 6

The 6-position substituent affects steric bulk and lipophilicity:

Compound Name Position 6 Substituent Key Properties Reference
2-Amino-6-(3-pyridinylmethyl)-4-(4-chlorophenyl)-7-methyl analog 3-Pyridinylmethyl Enhances polarity; SMILES: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CN=CC=C4
2-Amino-6-benzyl-4-(4-nitrophenyl)-7-methyl analog (3w) Benzyl High yield (82%); m.p. 274–276°C. IR: 2182 cm⁻¹ (CN)
Target Compound Furan-2-ylmethyl Oxygen-containing substituent; may reduce lipophilicity compared to benzyl/phenethyl groups.

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